"Chloromethyltris(trimethylsiloxy)silane" CAS number 41919-30-6
"Chloromethyltris(trimethylsiloxy)silane" CAS number 41919-30-6
An In-Depth Technical Guide to Chloromethyltris(trimethylsiloxy)silane (CAS 41919-30-6)
Introduction: A Versatile Organosilicon Building Block
Chloromethyltris(trimethylsiloxy)silane is a specialized organosilicon compound featuring a unique combination of a reactive chloromethyl group and a bulky, sterically hindering tris(trimethylsiloxy)silyl moiety. This structure makes it a valuable intermediate and building block in advanced materials science, surface chemistry, and organic synthesis. The tris(trimethylsiloxy)silyl group imparts properties such as thermal stability, hydrophobicity, and solubility in nonpolar organic solvents, while the chloromethyl group provides a reactive handle for covalent attachment to a wide range of substrates and molecules. This guide offers a comprehensive overview of its chemical properties, synthesis, reactivity, applications, and handling protocols, designed for researchers and development professionals.
Physicochemical and Structural Properties
Understanding the fundamental properties of a reagent is critical for its effective application in research and development.
Chemical Identity
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Chemical Name: Chloromethyltris(trimethylsiloxy)silane
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Molecular Formula: C₁₀H₂₉ClO₃Si₄
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Molecular Weight: 345.13 g/mol [3]
Physical Properties
The physical properties of Chloromethyltris(trimethylsiloxy)silane are characteristic of a branched, mid-size siloxane. While extensive experimental data for this specific compound is not widely published, its properties can be reliably inferred from structurally similar compounds like Methyltris(trimethylsiloxy)silane.
| Property | Value (Estimated/Typical) | Source/Analogy |
| Appearance | Clear, colorless liquid | [4][5] |
| Boiling Point | ~180-200 °C at 760 mmHg | Analogy to similar siloxanes[4] |
| Density | ~0.92 g/mL | [6] |
| Solubility | Insoluble in water; soluble in common organic solvents (e.g., ethers, hydrocarbons) | [7] |
| Stability | Stable under anhydrous conditions; sensitive to moisture | [7][8] |
Synthesis and Purification
Synthetic Pathway
The synthesis of branched siloxanes like Chloromethyltris(trimethylsiloxy)silane typically involves the catalyzed reaction between a functionalized trichlorosilane and a disiloxane. A plausible and efficient route is the reaction of chloromethyltrichlorosilane with hexamethyldisiloxane.[9][10] This reaction effectively exchanges the chloro groups on the central silicon atom for trimethylsiloxy groups.
The choice of catalyst is crucial for achieving high yield and selectivity. While various catalysts can be employed, linear phosphonitrilic chloride (LPNC) catalysts have been shown to be particularly effective for this class of transformation, promoting the reaction under mild conditions.[9]
Diagram: Proposed Synthesis of Chloromethyltris(trimethylsiloxy)silane
Caption: Reaction scheme for the synthesis of the target compound.
Purification Protocol
Impurities in the final product can arise from unreacted starting materials, catalyst residues, or hydrolysis byproducts. High purity is essential for consistent performance in subsequent applications, such as polymerization or surface modification.[11]
Step-by-Step Purification Workflow:
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Initial Filtration: After the reaction is complete, the crude product mixture is filtered to remove the solid LPNC catalyst.
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Removal of Volatiles: The highly volatile byproduct, trimethylsilyl chloride, and any excess hexamethyldisiloxane are removed under reduced pressure.
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Fractional Vacuum Distillation: The remaining crude product is purified by fractional distillation under high vacuum. This is the most critical step to separate the desired product from other higher-boiling siloxane side-products. The process must be conducted under a dry, inert atmosphere (e.g., Nitrogen or Argon) to prevent hydrolysis of the silane.[9]
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Quality Control: The purity of the collected fractions is confirmed using analytical techniques such as Gas Chromatography (GC), Nuclear Magnetic Resonance (NMR) spectroscopy, and Fourier-Transform Infrared (FTIR) spectroscopy.
Chemical Reactivity and Mechanistic Considerations
The utility of Chloromethyltris(trimethylsiloxy)silane stems from the distinct reactivity of its two key components: the chloromethyl group and the siloxane framework.
Nucleophilic Substitution at the Chloromethyl Group
The primary reactive site is the carbon-chlorine bond in the chloromethyl group. This bond is susceptible to nucleophilic attack, making the compound an excellent agent for introducing the –CH₂Si[OSi(CH₃)₃]₃ moiety into other molecules. This allows for the covalent attachment of this bulky, hydrophobic group to a variety of substrates.
Common nucleophiles that can displace the chloride ion include:
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Alcohols and phenols (to form ethers)
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Amines (to form secondary or tertiary amines)
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Thiols (to form thioethers)
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Carboxylates (to form esters)
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Organometallic reagents (e.g., Grignards, organolithiums) for C-C bond formation.
Diagram: General Nucleophilic Substitution Pathway
Caption: Step-by-step workflow for the synthesis of a silyl ether.
Step-by-Step Methodology:
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Preparation: A three-neck, round-bottom flask equipped with a magnetic stir bar, a thermometer, and a nitrogen inlet is flame-dried and cooled under a stream of dry nitrogen.
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Deprotonation: Anhydrous THF is added to the flask, followed by the careful addition of the sodium hydride dispersion. The resulting slurry is cooled to 0 °C using an ice bath. 1-Hexanol is then added dropwise via syringe over 10 minutes. The mixture is stirred at 0 °C for 30 minutes, during which time hydrogen gas will evolve as the sodium hexoxide alkoxide is formed.
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Alkylation: Chloromethyltris(trimethylsiloxy)silane is added dropwise to the cold alkoxide solution.
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Reaction: The reaction mixture is allowed to warm slowly to room temperature and is then stirred for 12-18 hours. The reaction progress is monitored by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) until the starting alcohol is consumed.
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Quenching: The flask is cooled back to 0 °C, and the reaction is carefully quenched by the slow, dropwise addition of saturated aqueous NH₄Cl solution to destroy any unreacted NaH.
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Extraction: The mixture is transferred to a separatory funnel, and the aqueous layer is extracted three times with diethyl ether.
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Washing and Drying: The combined organic extracts are washed with brine, dried over anhydrous MgSO₄, filtered, and the solvent is removed under reduced pressure using a rotary evaporator.
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Purification: The resulting crude oil is purified by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to yield the pure 1-(Tris(trimethylsiloxy)silylmethoxy)hexane product.
This protocol illustrates a robust and reliable method for leveraging the reactivity of Chloromethyltris(trimethylsiloxy)silane to create complex, functionalized molecules relevant to various fields of chemical research.
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